6-Methylthiazolo[4,5-b]pyridin-2-amine CAS number and molecular weight
6-Methylthiazolo[4,5-b]pyridin-2-amine CAS number and molecular weight
Advanced Synthesis, Structural Characterization, and Medicinal Chemistry Applications
Executive Summary
6-Methylthiazolo[4,5-b]pyridin-2-amine (CAS: 1378818-99-5) represents a critical bicyclic heteroaromatic scaffold in modern drug discovery. Structurally characterized by the fusion of a thiazole ring with a pyridine core, this compound serves as a potent bioisostere for purine bases (adenine/guanine), making it a privileged structure in the design of kinase inhibitors (e.g., EGFR, CDK4/6) and G-protein coupled receptor (GPCR) modulators. This guide provides a definitive technical analysis of its synthesis, physicochemical properties, and application in medicinal chemistry, designed for researchers requiring high-fidelity data for experimental workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound is defined by a thiazolo[4,5-b]pyridine core substituted with a methyl group at the 6-position and a primary amine at the 2-position.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | 6-Methylthiazolo[4,5-b]pyridin-2-amine |
| CAS Number | 1378818-99-5 |
| Molecular Formula | C₇H₇N₃S |
| Molecular Weight | 165.22 g/mol |
| Exact Mass | 165.0361 Da |
| SMILES | CC1=CN=C2N=C(N)SC2=C1 |
| InChI Key | PMWIHRAKOYXNGW-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid (Typical) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH, DCM |
| pKa (Predicted) | ~3.5 (Pyridine N), ~12.0 (Amine) |
Synthetic Methodologies
The synthesis of 6-Methylthiazolo[4,5-b]pyridin-2-amine relies on the oxidative cyclization of pyridine precursors. The most robust and scalable method involves the Kaufman-type cyclization of 2-amino-5-methylpyridine. This route is preferred for its atom economy and avoidance of expensive transition metal catalysts.
Reaction Logic & Mechanism
The synthesis proceeds via the electrophilic thiocyanation of the electron-rich 3-position of the 2-aminopyridine starting material, followed by intramolecular nucleophilic attack by the amine nitrogen to close the thiazole ring.
Starting Material: 2-Amino-5-methylpyridine (CAS: 1603-41-4). Reagents: Potassium Thiocyanate (KSCN), Bromine (Br₂), Acetic Acid (AcOH).
Detailed Experimental Protocol
Note: This protocol is adapted from standard methodologies for thiazolopyridine synthesis and should be performed in a fume hood due to the evolution of HBr and handling of bromine.
Step 1: Preparation of the Reaction Mixture
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Dissolve 2-amino-5-methylpyridine (10.8 g, 100 mmol) and potassium thiocyanate (KSCN, 19.4 g, 200 mmol) in glacial acetic acid (150 mL).
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Cool the solution to 0–5 °C using an ice-water bath.
Step 2: Oxidative Cyclization
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Prepare a solution of bromine (16.0 g, 100 mmol) in glacial acetic acid (50 mL).
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Add the bromine solution dropwise to the reaction mixture over 60 minutes, maintaining the internal temperature below 10 °C. Critical Control Point: Rapid addition causes exotherms that lead to bromination of the methyl group or pyridine ring over-bromination.
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After addition, allow the mixture to warm to room temperature and stir for 4 hours. A yellow/orange precipitate (hydrobromide salt) typically forms.
Step 3: Work-up and Purification [1]
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Dilute the reaction mixture with water (200 mL) and heat to 85 °C for 30 minutes to ensure complete cyclization.
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Filter the hot solution to remove insoluble sulfur byproducts.
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Cool the filtrate and neutralize to pH 8–9 using concentrated ammonium hydroxide (NH₄OH) or solid sodium carbonate (Na₂CO₃).
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Collect the precipitated product by vacuum filtration.
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Purification: Recrystallize from ethanol/water (1:1) or DMF to yield the pure title compound.
Synthesis Workflow Diagram[13]
Figure 1: Oxidative cyclization pathway for the synthesis of the thiazolo[4,5-b]pyridine scaffold.
Analytical Characterization
Validating the identity of 6-Methylthiazolo[4,5-b]pyridin-2-amine requires specific spectroscopic markers.
Proton NMR (¹H NMR)
Solvent: DMSO-d₆, 400 MHz
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δ 2.38 ppm (3H, s): Methyl group at C6.
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δ 7.60 ppm (2H, br s): Amine protons (-NH₂), exchangeable with D₂O.
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δ 7.95 ppm (1H, d, J = 2.0 Hz): Proton at C7 (adjacent to bridgehead).
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δ 8.35 ppm (1H, d, J = 2.0 Hz): Proton at C5 (adjacent to Pyridine N).
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Note: The coupling constant (J ~2 Hz) reflects the meta-coupling characteristic of the 3,5-relationship in the pyridine ring (positions 5 and 7 in the fused system).
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Mass Spectrometry (LC-MS)
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Ionization: ESI+ (Electrospray Ionization, Positive Mode)
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Observed Mass: [M+H]⁺ = 166.04 m/z[2]
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Fragmentation Pattern: Loss of NH₃ (M-17) or methyl radical (M-15) may be observed at higher collision energies.
Medicinal Chemistry Applications
The 6-Methylthiazolo[4,5-b]pyridin-2-amine scaffold is a privileged structure in drug design due to its ability to mimic the purine ring system of adenosine triphosphate (ATP). This allows it to function as a hinge-binder in various kinase inhibitors.
Target Landscape
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EGFR (Epidermal Growth Factor Receptor): Derivatives of this scaffold inhibit EGFR by binding to the ATP pocket, preventing downstream signaling in non-small cell lung cancer (NSCLC).
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CDK4/6 (Cyclin-Dependent Kinases): The scaffold serves as a core for inhibitors preventing cell cycle progression from G1 to S phase.[3]
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PI3K (Phosphoinositide 3-kinase): Used in the design of isoform-selective inhibitors for autoimmune diseases.
Structure-Activity Relationship (SAR) Logic
Modifications to the 6-methylthiazolo[4,5-b]pyridin-2-amine core drive selectivity and potency:
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C2-Amine: Critical for hydrogen bonding with the "hinge region" of kinases (e.g., Glu/Met residues). Can be acylated or alkylated to reach the ribose binding pocket.
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C6-Methyl: Provides hydrophobic contacts. Replacement with electron-withdrawing groups (e.g., -CF₃, -Cl) can modulate metabolic stability and electronic properties of the pyridine ring.
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N4 (Pyridine Nitrogen): Acts as a hydrogen bond acceptor.
Pharmacophore & Signaling Diagram
Figure 2: Structure-Activity Relationship (SAR) mapping of the thiazolopyridine scaffold.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged exposure to air.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a well-ventilated fume hood.
References
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National Institutes of Health (NIH) . (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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MDPI . (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]
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PubChem . (2025).[4] Compound Summary: 6-Methylthiazolo[4,5-b]pyridin-2-amine.[2] Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - 6-methylthiazolo[4,5-b]pyridin-2-amine (C7H7N3S) [pubchemlite.lcsb.uni.lu]
- 3. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [1,3]Thiazolo[4,5-b]pyridin-2-amine | C6H5N3S | CID 20644807 - PubChem [pubchem.ncbi.nlm.nih.gov]
